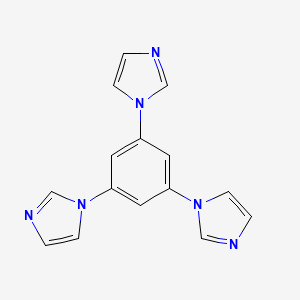

1,3,5-tri(1H-imidazol-1-yl)benzene

説明

Significance of Imidazole-Based Ligands in Coordination Chemistry

Imidazole (B134444), a five-membered aromatic ring with two nitrogen atoms, is a particularly important N-heterocyclic ligand. Its prevalence in biological systems, most notably in the amino acid histidine, highlights its fundamental role in metal coordination. In synthetic chemistry, imidazole and its derivatives are prized for their versatile coordination modes. They can act as monodentate, bidentate, or bridging ligands, facilitating the construction of diverse and complex architectures. rsc.orgresearchgate.net The nitrogen atoms in the imidazole ring can coordinate with a wide range of metal ions, influencing the electronic and magnetic properties of the resulting complexes.

The utility of imidazole-based ligands extends to the construction of metal-organic frameworks (MOFs). researchgate.net These ligands can be functionalized to control the porosity, stability, and chemical environment within the framework, making them highly sought after for applications in gas storage, separation, and catalysis. rsc.orgchemimpex.com

Overview of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are classes of materials formed by the self-assembly of metal ions or clusters with organic ligands. illinois.edursc.org The result is a crystalline, porous material with an exceptionally high surface area. illinois.edu The key distinction between MOFs and CPs often lies in the nature of the bonding and the resulting dimensionality of the framework, with MOFs typically referring to more robust, porous, and three-dimensional structures.

These materials are of immense interest due to their tunable nature. By carefully selecting the metal and organic ligand, chemists can control the size and shape of the pores, as well as the chemical functionality within the framework. rsc.orgdoaj.org This "designer" approach allows for the creation of materials tailored for specific applications, such as the selective capture of carbon dioxide, the storage of hydrogen, or as catalysts for chemical reactions. illinois.edursc.org

Rational Design Principles for Functional Framework Materials

The choice of ligand is paramount in this design process. Rigid ligands tend to produce more predictable and stable frameworks, while flexible ligands can lead to more complex and sometimes interpenetrated structures. illinois.edu Furthermore, the functional groups on the ligand can be used to introduce specific properties into the framework, such as catalytic activity or selective binding sites. nih.gov This principle of reticular chemistry, the deliberate assembly of molecular building blocks into predetermined network structures, has been instrumental in the development of functional MOFs. rsc.org

Contextualizing 1,3,5-Tri(1H-imidazol-1-yl)benzene as a Versatile Building Block

This compound (TIB) is an organic compound featuring a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with imidazole groups. nih.gov This C3-symmetric, tripodal ligand is a prime example of a versatile building block for the construction of coordination polymers and MOFs. researchgate.net

The key to its utility lies in its unique structure. The three imidazole groups provide multiple coordination sites, allowing it to bridge several metal centers simultaneously. The rigid benzene core helps to create well-defined and stable framework structures. The trigonal planar geometry of the molecule allows for the formation of three-dimensional networks with predictable topologies. TIB's ability to coordinate with various metal ions through the nitrogen atoms of its imidazole rings makes it a valuable component in the synthesis of advanced materials. chemimpex.com

Properties and Synthesis of this compound

The physical and chemical properties of this compound are fundamental to its application in materials science.

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₆ |

| Molar Mass | 276.30 g/mol |

| Appearance | Solid |

| IUPAC Name | 1-[3,5-di(imidazol-1-yl)phenyl]imidazole |

| InChIKey | QAPWMCQWTGBLSM-UHFFFAOYSA-N |

| SMILES | C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4 |

This data is compiled from various chemical databases and research articles. nih.gov

The synthesis of TIB is typically achieved through a condensation reaction. One common method involves the reaction of 1,3,5-tribromobenzene (B165230) with imidazole in the presence of a copper catalyst and a base. Another approach utilizes the reaction of trimesic acid with o-phenylenediamine (B120857) in polyphosphoric acid. mdpi.comacs.org

Applications in Coordination Chemistry

The tripodal nature of this compound makes it an excellent ligand for the construction of coordination polymers and MOFs. Its three imidazole groups can coordinate to one, two, or three different metal centers, leading to a variety of structural motifs, from discrete molecular cages to extended one-, two-, and three-dimensional networks. researchgate.net

For example, the reaction of TIB with various metal salts under hydrothermal conditions has yielded a range of fascinating structures. With copper(II), it can form two-dimensional layered structures, while with cobalt(II), it can generate porous three-dimensional frameworks. researchgate.net The specific structure obtained is highly dependent on the reaction conditions, including the metal salt used, the solvent system, and the temperature.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[3,5-di(imidazol-1-yl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPWMCQWTGBLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Tri 1h Imidazol 1 Yl Benzene and Its Derivatives

General Synthetic Strategies for Imidazole-Substituted Benzene (B151609) Derivatives

The synthesis of benzene rings symmetrically substituted with imidazole (B134444) groups can be broadly categorized into two main strategies: the direct attachment of pre-formed imidazole rings to a benzene precursor and the construction of the imidazole rings onto a functionalized benzene core.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene. This method involves the reaction of an activated benzene ring, typically substituted with good leaving groups like halogens, with imidazole. The imidazole, or its more nucleophilic imidazolide (B1226674) anion, attacks the electron-deficient carbon atoms of the benzene ring, displacing the leaving groups.

A common approach is the copper-catalyzed Ullmann-type coupling reaction. This method facilitates the C-N bond formation between aryl halides and imidazole. For instance, reacting 1,3,5-triiodobenzene (B10644) with imidazole in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine can produce the target compound. The ligand aids in stabilizing the copper catalyst and facilitating the reaction.

Another effective strategy involves using a more activated benzene precursor, such as 1,3,5-trifluorobenzene (B1201519). The highly electronegative fluorine atoms strongly activate the aromatic ring towards nucleophilic attack, allowing the reaction to proceed even without a metal catalyst under the right conditions.

For derivatives like 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene, where a methylene (B1212753) spacer is present, the synthetic route involves nucleophilic substitution on a halogenated precursor like 1,3,5-tris(bromomethyl)benzene. In this case, the imidazole is first deprotonated by a strong base like sodium hydride to form the imidazolide ion, a potent nucleophile that readily displaces the bromide ions.

Condensation Reactions

The synthesis of TIBM involves the reaction of a central benzene core bearing three carboxylic acid groups, such as trimesic acid, with an ortho-diamine, like o-phenylenediamine (B120857). mdpi.com This reaction, typically carried out in a dehydrating medium like polyphosphoric acid (PPA) at high temperatures, results in the formation of the benzimidazole (B57391) rings fused to the central phenyl core via their C2 position. mdpi.com

More general imidazole syntheses, which can be adapted for these structures, include multicomponent reactions. The Debus synthesis, for example, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. researchgate.net Modern variations of these multicomponent reactions offer efficient one-pot procedures for creating highly substituted imidazole derivatives. mdpi.com

Optimization of Reaction Conditions

Achieving high yields and purity for this compound and its derivatives is critically dependent on the fine-tuning of several reaction parameters.

Solvent Selection Effects

The choice of solvent plays a crucial role in the synthesis, primarily by influencing reactant solubility and providing a suitable temperature range for the reaction.

Dimethylformamide (DMF): A high-boiling point polar aprotic solvent, DMF is ideal for nucleophilic substitution reactions that require elevated temperatures. For example, the reaction between 1,3,5-trifluorobenzene and imidazole is effectively carried out in DMF at 140°C, a temperature facilitated by DMF's high boiling point.

Dioxane: This solvent is often used in copper-catalyzed Ullmann couplings.

Polyphosphoric Acid (PPA): In condensation reactions for derivatives like TIBM, PPA acts as both the solvent and a dehydrating agent, driving the cyclization to form the imidazole rings. mdpi.com

Water: For the synthesis of metal-organic frameworks (MOFs) using imidazole-substituted ligands, hydrothermal or solvothermal methods often employ water as an environmentally benign solvent. tandfonline.com

| Synthetic Method | Precursor(s) | Solvent | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 1,3,5-Trifluorobenzene, Imidazole | DMF | |

| Ullmann Coupling | 1,3,5-Triiodobenzene, Imidazole | Dioxane | |

| Condensation | Trimesic Acid, o-Phenylenediamine | PPA | mdpi.com |

| Hydrothermal Synthesis (MOF) | Ligand, Metal Salt | Water | tandfonline.com |

Base Catalysis Considerations

The presence of a base is often essential to facilitate the reaction, either by deprotonating the imidazole to increase its nucleophilicity or by neutralizing acidic byproducts.

Sodium Hydride (NaH): A strong, non-nucleophilic base used to completely deprotonate imidazole, forming the highly reactive imidazolide anion. This is particularly effective in substitutions involving alkyl halides, such as in the synthesis of 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene.

Sodium Hydroxide (NaOH): A common base used in hydrothermal syntheses of MOFs. tandfonline.com

Organic Bases/Ligands: In Ullmann couplings, ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine not only stabilize the copper catalyst but also act as a base.

Temperature and Reaction Time Parameters

Temperature and reaction duration are critical, interdependent variables that must be carefully controlled to maximize product yield while minimizing decomposition and side reactions. Optimal temperatures for nucleophilic substitution reactions typically range from 80°C to 140°C. Prolonged reaction times, sometimes extending to 72 hours, may be necessary for complete substitution, especially in sterically hindered systems or when using less reactive precursors. tandfonline.com However, extended heating above 24 hours can risk thermal decomposition of the product.

| Synthetic Method | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (1,3,5-trifluorobenzene) | 140°C | 48 hours | 78% | |

| Ullmann Coupling (1,3,5-triiodobenzene) | 110°C | 24 hours | 62% | |

| Condensation (TIBM Synthesis) | 230°C | 12 hours | 82% | mdpi.com |

| Hydrothermal Synthesis (MOF) | 140°C (413 K) | 72 hours | 37-43% | tandfonline.com |

Advanced Synthetic Techniques and Scalability

To overcome the often harsh conditions and long reaction times associated with traditional synthetic methods, more advanced techniques have been explored. These methods aim to improve reaction efficiency, reduce energy consumption, and enhance the scalability of the synthesis for potential industrial applications.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times and often improving yields. For the synthesis of this compound, microwave-assisted methods have been shown to be superior to conventional heating.

For large-scale industrial production, continuous flow reactors offer significant advantages over traditional batch processing. In a continuous flow system, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher throughput, improved safety, and more consistent product quality. While specific details for the continuous flow synthesis of this compound are not widely published, the principles have been applied to similar compounds, suggesting its feasibility.

| Technique | Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. |

| Continuous Flow Synthesis | High throughput, precise process control, enhanced safety for large-scale production. |

Analytical Validation and Purity Assessment for Synthesized Ligand

The successful synthesis of this compound must be confirmed through rigorous analytical validation to ensure the identity and purity of the compound. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show characteristic signals for the protons on the benzene ring and the imidazole rings. In a DMSO-d₆ solvent, the aromatic protons of the central benzene ring typically appear as a singlet, as do the distinct protons of the imidazole rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbon atoms of the benzene ring and the imidazole rings.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The ESI-MS (Electrospray Ionization Mass Spectrometry) of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the benzene and imidazole rings. For a related derivative, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, characteristic peaks include NH wagging, C=C, and C=N stretching vibrations. mdpi.com

The purity of the synthesized ligand is often further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and by determining its melting point . A sharp melting point range is indicative of a pure compound.

| Analytical Technique | Information Obtained |

| ¹H NMR | Information on the proton environments and structural connectivity. |

| ¹³C NMR | Information on the carbon framework of the molecule. |

| Mass Spectrometry | Determination of molecular weight and elemental composition. |

| FTIR Spectroscopy | Identification of functional groups and vibrational modes. |

| HPLC | Assessment of purity. |

| Melting Point | Indication of purity. |

Coordination Chemistry of 1,3,5 Tri 1h Imidazol 1 Yl Benzene

Ligand Design Principles and Structural Features Influencing Coordination

The coordination behavior of 1,3,5-tri(1H-imidazol-1-yl)benzene, often abbreviated as tib, is a direct consequence of its inherent structural design. The molecule is built upon a central benzene (B151609) ring, creating a stable and rigid core. This foundation gives rise to several key features that govern its role as a ligand in coordination chemistry.

Tripodal Geometry and Multidentate Binding Capability

The defining characteristic of this compound is its tripodal, C3-symmetric geometry. The three imidazole (B134444) groups are attached to the benzene ring at the 1, 3, and 5 positions, creating a tridentate ligand. Each imidazole ring contains a nitrogen donor atom that is capable of coordinating with a metal ion. nih.gov This multidentate nature allows the ligand to bind to one or more metal centers simultaneously. In the formation of metal-organic frameworks (MOFs), it frequently acts as a "tripodal pillar" or a 3-connector, linking multiple metal ions or clusters to extend the structure into two or three dimensions. rsc.org

Conformational Adaptability and Ligand Flexibility

A critical design aspect of this compound is its rigidity. The imidazole groups are directly linked to the aromatic backbone without any flexible spacers. This direct attachment results in a conformationally constrained molecule with limited flexibility. Crystallographic studies show that the imidazole groups are typically oriented almost perpendicular to the plane of the central benzene ring. This structural rigidity is a key difference when compared to analogous flexible ligands, such as 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), which contains methylene (B1212753) (-CH2-) linkers. The inflexibility of the tib ligand pre-organizes the donor atoms in a fixed spatial arrangement, which can lead to the formation of predictable and stable coordination networks rather than discrete, smaller clusters.

Nitrogen Donor Site Accessibility

The three-dimensional structure resulting from the perpendicular orientation of the imidazole rings ensures that the nitrogen donor sites (specifically the N3 atoms) are highly accessible for coordination. The rigid, propeller-like arrangement prevents the imidazole groups from folding in on themselves, exposing the nitrogen lone pairs to approaching metal ions. This accessibility allows the ligand to effectively bridge multiple metal centers, facilitating the self-assembly of intricate and extended supramolecular architectures. rsc.org

| Feature | Description |

| Core Structure | 1,3,5-substituted benzene ring |

| Functional Groups | Three 1H-imidazol-1-yl groups |

| Geometry | Tripodal, C3-Symmetric |

| Binding Capability | Multidentate (typically tridentate) |

| Flexibility | Rigid and conformationally constrained |

Metal Ion Coordination Modes and Geometries

Tetrahedral Coordination

While less common in the form of simple discrete complexes with this specific ligand, tetrahedral coordination nodes are observed in metal-organic frameworks constructed using this compound. A metal ion like Zn(II), which can readily adopt a four-coordinate geometry, can be linked by the bridging tib ligands. In a reported MOF, Zn(II) atoms are linked by tib ligands to form one-dimensional ribbon-like chains. rsc.org These chains are then further connected by other ligands. In such a structure, the Zn(II) center can be in a tetrahedral environment, coordinated to two nitrogen atoms from two different tib ligands and two other co-ligands (e.g., iodide ions), thus satisfying the four-coordination sphere of the metal. The ligand's rigid and divergent nature is therefore instrumental in creating extended networks built from these tetrahedral nodes.

| Metal Ion | Ligand Role | Observed Geometry at Metal Center | Example Compound System |

| Zn(II) | Bridging Ligand | Distorted Octahedral | Zinc complex with tib |

| Co(II) | Bridging Ligand | Octahedral | MOF: [Co3(tib)2(abdc)2(ox)]2·6H2O rsc.org |

| Zn(II) | Bridging Ligand | Tetrahedral Node | MOF: [Zn3I2(tib)2(napdc)2]·2DMI·2H2O rsc.org |

Bridging Coordination Modes (κ³N:N':N'')

The 1,3,5-trisubstitution pattern of the imidazole groups on the benzene ring provides this compound with a trigonal planar geometry. This arrangement allows the imidazole moieties to orient themselves in a way that is conducive to bridging multiple metal centers. In its κ³N:N':N'' coordination mode, the ligand utilizes the nitrogen atoms from each of the three imidazole rings to bind to three different metal centers. This tripodal nature enables the construction of complex three-dimensional networks.

For instance, in the formation of certain metal-organic frameworks, each tib ligand can connect three metal atoms, leading to the creation of specific network topologies. nih.gov The flexibility of the imidazole rings allows for some rotational freedom, which can accommodate the geometric preferences of different metal ions. This adaptability is a key factor in the diversity of structures that can be formed with this ligand.

Formation of Discrete Metal Complexes

The assembly of discrete metal complexes with this compound is a nuanced process, heavily influenced by several factors, including the stoichiometry of the reactants and the nature of the counterions present in the reaction medium.

Stoichiometric Ratio Influence on Complex Formation

The molar ratio of the metal salt to the tib ligand plays a crucial role in determining the final structure of the resulting complex. By carefully controlling this ratio, chemists can direct the self-assembly process towards the formation of specific discrete polynuclear complexes or extended coordination polymers. For example, a higher ligand-to-metal ratio might favor the formation of discrete molecular cages or clusters where a limited number of metal ions are encapsulated by multiple tib ligands. Conversely, a lower ratio may lead to the formation of extended one-, two-, or three-dimensional coordination polymers where the ligand bridges multiple metal centers.

Table 1: Influence of Stoichiometric Ratios on Complex Formation

| Metal Ion | Ligand | M:L Ratio | Resulting Structure | Reference |

| Ag(I) | tib | 1:1 | 2D Metal-Organic Framework | nih.gov |

| Cu(II) | tib | 1:1 | 2D Metal-Organic Framework | nih.gov |

| Zn(II) | tib | 1:1 | 2D Metal-Organic Framework | nih.gov |

| Ni(II) | tib | 1:1 | 2D Metal-Organic Framework | nih.gov |

Counterion Effects on Coordination Assemblies

The counterion associated with the metal salt can significantly impact the coordination assembly. Different anions can influence the coordination geometry of the metal center, act as competing ligands, or template the formation of specific supramolecular architectures through hydrogen bonding or other non-covalent interactions. For example, the reaction of tib with silver(I) salts containing different counterions can lead to the formation of structurally distinct complexes. A weakly coordinating anion might allow the tib ligand to fully coordinate to the metal centers, while a more strongly coordinating anion might compete for coordination sites, resulting in a different final structure.

In-situ Transformations of the Ligand under Solvothermal Conditions

Solvothermal synthesis, a method that employs solvents at elevated temperatures and pressures, is a common technique for the preparation of metal-organic frameworks. Under these conditions, this compound can sometimes undergo in-situ transformations. These transformations can involve the modification of the ligand structure, which in turn leads to the formation of unexpected and novel coordination polymers. The high temperatures and pressures of solvothermal reactions can provide the activation energy necessary for bond cleavage or rearrangement within the ligand itself. While specific examples of in-situ transformations for this compound are not extensively detailed in the provided search results, this phenomenon is a known aspect of MOF synthesis and represents an area for further investigation with this versatile ligand.

Construction and Characterization of Metal Organic Frameworks Mofs and Coordination Polymers Cps Utilizing 1,3,5 Tri 1h Imidazol 1 Yl Benzene

Design Strategies for MOF/CP Architectures

The architecture of MOFs and CPs constructed from 1,3,5-tri(1H-imidazol-1-yl)benzene is highly dependent on the design strategy employed. The final structure is influenced by factors such as the coordination geometry of the metal ion, the use of tib as a primary or co-ligand, and the nature of any ancillary ligands present.

Employing this compound as a Primary Linker

When this compound is used as the sole organic linker, it can coordinate with metal ions to form a variety of network structures. The trigonal symmetry of the tib ligand predisposes it to form frameworks with specific topologies. For instance, reactions with silver(I) salts have yielded two-dimensional (2D) non-interpenetrating frameworks with (6, 3) nets. nih.gov In these structures, each tib ligand connects three metal centers, and each metal center is coordinated by three ligands.

In other examples, the nature of the metal ion plays a crucial role in determining the final architecture. For instance, reactions of tib with Cu(II), Zn(II), and Ni(II) salts have resulted in the formation of 2D frameworks based on (4, 4) nets. nih.gov Interestingly, in these cases, each tib ligand only links two metal atoms, with one of the imidazole (B134444) nitrogen atoms remaining uncoordinated. nih.gov This highlights how the coordination preference of the metal ion can override the inherent threefold symmetry of the ligand.

A study on the synthesis of novel MOFs using a derivative, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), as the organic linker with Al, Cr, and Cu as metal ions demonstrated the formation of distinct crystalline structures. mdpi.comresearchgate.net The TIBM-Cu MOF, in particular, exhibited a significant CO2 adsorption capacity. mdpi.comresearchgate.net

Table 1: Examples of MOFs with this compound as a Primary Linker

| Metal Ion | Resulting Topology/Structure | Reference |

| Ag(I) | 2D (6, 3) net | nih.gov |

| Cu(II) | 2D (4, 4) net | nih.gov |

| Zn(II) | 2D (4, 4) net | nih.gov |

| Ni(II) | 2D (4, 4) net | nih.gov |

| Al(III) | Crystalline MOF | mdpi.comresearchgate.net |

| Cr(III) | Crystalline MOF | mdpi.comresearchgate.net |

Co-ligand Strategies in Mixed-Ligand Systems

The introduction of a second ligand, or co-ligand, alongside this compound provides a powerful strategy for tuning the resulting framework architecture. This approach, known as the mixed-ligand strategy, can lead to the formation of more complex and higher-dimensional structures.

For example, the use of dicarboxylate ligands in conjunction with tib and Co(II) or Zn(II) salts has produced three-dimensional (3D) porous frameworks. In these structures, the dicarboxylate ligands often form two-dimensional layers which are then pillared by the tib ligands to extend the network into the third dimension. rsc.org The specific dicarboxylates used, such as 5-amino-1,3-benzenedicarboxylate and 1,4-naphthalene dicarboxylic acid, influence the final structure. rsc.org

In another instance, the hydrothermal synthesis of two new MOFs with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (a flexible variant of tib) and cyclohexane-1,3,5-tricarboxylic acid with Cu(II) and Co(II) resulted in varied structures. researchgate.netbohrium.com The Cu(II)-based MOF formed a 2D layered structure, while the Co(II) analogue produced a porous 3D framework with a rare topology. researchgate.netbohrium.com This demonstrates that even with the same set of ligands, changing the metal ion can lead to dramatically different outcomes.

Table 2: Examples of Mixed-Ligand MOFs/CPs with this compound

| Metal Ion | Co-ligand | Resulting Structure | Reference |

| Co(II) | 5-amino-1,3-benzenedicarboxylate | 3D pillared framework | rsc.org |

| Zn(II) | 1,4-naphthalene dicarboxylic acid | 3D framework | rsc.org |

| Cu(II) | Cyclohexane-1,3,5-tricarboxylic acid | 2D layered structure | researchgate.netbohrium.com |

| Co(II) | Cyclohexane-1,3,5-tricarboxylic acid | 3D porous framework | researchgate.netbohrium.com |

Synthetic Methods for MOF/CPs

The synthesis of MOFs and CPs based on this compound is typically achieved through solvothermal or hydrothermal methods, although room temperature synthesis is also possible in some cases.

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal syntheses are the most common methods for preparing crystalline MOFs and CPs. These techniques involve heating a mixture of the metal salt and the organic linkers in a sealed vessel, often in a high-boiling point solvent or water. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the product.

For instance, two new MOFs, {[Cu3(timb)2(chtc)2]·14H2O}n and {[Co3(timb)2(chtc)2]·6H2O}n, were synthesized hydrothermally using the corresponding metal salts and a mixture of 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylic acid. researchgate.netbohrium.com Similarly, three novel MOFs were synthesized via urothermal reactions of Co(II)/Zn(II) salts with tib and various dicarboxylic acids. rsc.org

The synthesis of MOFs with the derivative 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) was achieved through a solvothermal process. mdpi.com For example, the TIBM-Cu MOF was prepared by heating copper acetate (B1210297) and TIBM in a water/ethanol solution at 423 K for 24 hours. mdpi.com

Room Temperature Synthesis

While solvothermal methods are prevalent, the synthesis of some MOFs can be achieved at room temperature. berkeley.edu This approach is often simpler, requires less energy, and can be more suitable for thermally sensitive starting materials. berkeley.edu Reports have demonstrated the rapid, high-yielding room temperature synthesis for several important MOFs, including MOF-5, MOF-74, MOF-177, and MOF-199 (HKUST-1). berkeley.edu The synthesis of a pillared-layer MOF, {[Cu2(Fu)2(BPY)]·H2O}n, was also accomplished at room temperature using a water and methanol (B129727) solvent mixture. rsc.org Although specific examples of room temperature synthesis for MOFs solely based on this compound are not as extensively documented in the provided search results, the general feasibility of this method for MOF synthesis suggests its potential applicability.

Structural Elucidation and Topological Analysis

The characterization of MOFs and CPs constructed from this compound relies heavily on single-crystal X-ray diffraction. This technique provides detailed information about the atomic arrangement, bond lengths, and bond angles, allowing for the precise determination of the framework's structure.

Once the crystal structure is determined, topological analysis is employed to simplify and classify the complex network. This involves representing the metal centers and organic linkers as nodes and linkers, respectively, to understand the underlying connectivity of the framework.

For example, the analysis of two MOFs synthesized with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylic acid revealed distinct topologies. researchgate.net The Cu(II)-based framework was described as a 2D structure, while the Co(II) analogue possessed a rare (3, 4)-connected (6.8²)2(6².8⁴)3(6².8)2 topology. researchgate.net In another study, the reaction of tib with various metal salts led to frameworks with either (6, 3) or (4, 4) net topologies. nih.gov

The structural diversity is further highlighted in a series of MOFs constructed from tib and dicarboxylate ligands. rsc.org In two of the compounds, the Co(II) atoms were connected by polycarboxylate ligands to form 2D layers that were then pillared by tib ligands, resulting in 3D porous frameworks. rsc.org In a third compound, the Zn(II) atoms were linked by tib ligands to form one-dimensional ribbon-like chains, which were further connected by polycarboxylate ligands to create a 3D framework. rsc.org These examples underscore the rich structural chemistry enabled by the this compound ligand and the power of topological analysis in understanding and classifying these complex materials.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a fundamental technique for the precise determination of the three-dimensional atomic arrangement within crystalline materials, providing invaluable insights into the structure-property relationships of MOFs and CPs. For frameworks constructed with the tib ligand, this method has been instrumental in elucidating their intricate structures.

Reactions of tib with various metal salts, including copper(II), have yielded novel two-dimensional (2D) metal-organic frameworks. For instance, the reaction of tib with copper(II) acetate has been shown to produce a 2D framework with a specific crystal structure. The crystallographic data for this copper-based MOF has been determined by single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with a P2(1)/n space group. rsc.org

The detailed structural information obtained from these studies is crucial for understanding how the coordination geometry of the metal ion and the nature of the organic ligand direct the formation of the resulting framework.

| Parameter | Value |

|---|---|

| Chemical Formula | Cu(tib)₂(H₂O)₂₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 8.2969(5) |

| b (Å) | 12.2834(5) |

| c (Å) | 17.4667(12) |

| β (°) | 96.5740(10) |

| Z | 2 |

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Powder X-ray diffraction (PXRD) is a vital analytical technique used to confirm the phase purity and crystallinity of bulk synthesized MOF and CP materials. While single crystal X-ray diffraction provides detailed structural information on a single crystal, PXRD is used to ensure that the bulk material is a single, crystalline phase and that the structure determined from the single crystal is representative of the entire batch. The experimental PXRD pattern of a synthesized MOF is typically compared to the pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. For MOFs where suitable single crystals cannot be obtained, PXRD is the primary method for structural characterization. du.ac.ir

Analysis of 1D, 2D, and 3D Network Formation

The dimensionality of the networks in MOFs and CPs constructed from the tib ligand is highly dependent on the coordination preferences of the metal center and the reaction conditions. The tripodal nature of tib allows for the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

Studies have shown that tib can react with metal salts to form novel 2D metal-organic frameworks. rsc.org In some cases, these 2D networks can be further extended into 3D supramolecular frameworks through intermolecular interactions such as hydrogen bonding. For example, a 2D network formed from manganese and tib is further linked by hydrogen bonds to create a 3D supramolecular structure. sigmaaldrich.comresearchgate.net

Identification of Network Topologies (e.g., (3,4)-connected, (3,6)-connected pyr)

The topology of a MOF or CP describes the underlying connectivity of the network, abstracting the specific chemical details to a set of nodes (metal centers or clusters) and linkers. The tib ligand, with its three connecting points, can act as a 3-connected node.

In frameworks constructed with tib and tricarboxylate co-ligands, (3,3,4,4)-connected three-dimensional nets have been observed for cobalt and nickel-based structures. sigmaaldrich.com For copper(II)-based frameworks where the tib ligand only coordinates with two of its imidazole groups, the resulting 2D networks are based on (4, 4) nets. rsc.org In other systems involving silver(I), where the metal is three-coordinated and planar, the tib ligand connects three metal atoms, leading to frameworks based on (6, 3) nets. rsc.org

Supramolecular Interactions in Frameworks (e.g., Hydrogen Bonding)

Supramolecular interactions, particularly hydrogen bonding, play a crucial role in the structures of MOFs and CPs constructed from the tib ligand. These non-covalent interactions can link lower-dimensional networks into higher-dimensional supramolecular architectures.

For instance, a 2D network involving manganese and tib is further connected through hydrogen bonds to form a stable 3D supramamolecular framework. sigmaaldrich.comresearchgate.net In other related systems, classical O–H···O hydrogen-bonding interactions involving coordinated or guest water molecules have been observed to link adjacent layers, resulting in a three-dimensional supramolecular network structure in the solid state.

Specific Metal Centers in MOF/CP Construction

The choice of the metal center is a critical factor in the design and synthesis of MOFs and CPs, as it influences the coordination geometry, connectivity, and ultimately the properties of the resulting framework.

Copper(II)-Based Frameworks

Copper(II) is a commonly used metal center in the construction of MOFs and CPs with the tib ligand. The reaction of tib with copper(II) salts can lead to the formation of well-defined crystalline frameworks.

A notable example is the 2D framework formed from the reaction of tib with copper(II) acetate. rsc.org In this structure, the copper(II) ion is six-coordinated in an octahedral geometry. Each tib ligand acts as a bridge, linking two copper(II) atoms, with one of its imidazole nitrogen atoms remaining uncoordinated. This results in the formation of a 2D network with a (4, 4) topology. rsc.org The presence of uncoordinated imidazole groups within the framework presents potential sites for post-synthetic modification or for interactions with guest molecules.

Cobalt(II)-Based Frameworks

The coordination of this compound (tib) and its derivatives with cobalt(II) ions has yielded a variety of frameworks, often incorporating ancillary ligands which influence the final structure. These frameworks range from two-dimensional layered structures to complex three-dimensional networks.

A notable example is the two-dimensional (2D) sheeted metal-organic structure of {Co(TIMB)₂}n (where TIMB is 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene). nih.govrsc.orgbohrium.com In this compound, the Co(II) centers possess a six-coordinated octahedral geometry and are linked by the TIMB ligands to form the 2D sheets. nih.govrsc.orgbohrium.com These layers are further connected into a three-dimensional supramolecular network through C–H···F hydrogen-bonding interactions with the guest SiF₆²⁻ anions. nih.govrsc.orgbohrium.com The resulting network has a 2-nodal (3-c)₂(6-c) net topology with a point Schläfli symbol of (4³)₂(4⁶·6⁶·8³). nih.govrsc.orgbohrium.com

The introduction of co-ligands, such as carboxylates, leads to more complex architectures. For instance, the hydrothermal reaction of a cobalt(II) salt with timb and cyclohexane-1,3,5-tricarboxylic acid (H₃chtc) resulted in the formation of {[Co₃(timb)₂(chtc)₂]·6H₂O}n . nih.govacs.org In this three-dimensional (3D) porous framework, the cyclohexane-1,3,5-tricarboxylate anions link the Co(II) cations to form a 2D sheeted structure. nih.govacs.org These sheets are then bridged by the timb ligands, creating a rare (3, 4)-connected topology with the point symbol (6.8²)₂(6².8⁴)₃(6².8)₂. nih.govacs.org

Similarly, urothermal reactions of Co(II) salts with tib, 5-amino-1,3-benzenedicarboxylate (abdc), and oxalate (B1200264) (ox) have produced the 3D porous framework [Co₃(tib)₂(abdc)₂(ox)]₂·6H₂O . researchgate.net In this structure, the Co(II) atoms are connected by the polycarboxylate ligands to form 2D layers, which are then pillared by the tib ligands. researchgate.net Another complex, [Co₃O(tib)(abdc)₂(DMI)]·2DMI·2H₂O (where DMI is 1,3-dimethyl-2-imidazolidinone), also features 2D layers formed by Co(II) and polycarboxylate ligands, which are pillared by tib to create a 3D framework. researchgate.net

The complex {[Co₁/₆(tib)₁/₃]·(O)₁/₃}n showcases a 2D (3,6)-connected (4³)₂(4⁶·6⁶·8³) net. acs.org In another instance, [Co(tib)(hip)]n (where hip is 5-hydroxyisophthalic acid), a framework is formed based on the tripodal tib ligand and a carboxylate co-ligand. acs.org

These examples highlight the versatility of tib and its derivatives in constructing cobalt(II)-based coordination polymers with varied dimensionalities and topologies, significantly influenced by the presence and nature of ancillary ligands.

Table 1: Structural and Topological Data for Cobalt(II)-Based Frameworks with this compound and its Derivatives

| Compound Formula | Ligands | Dimensionality | Crystal System | Space Group | Topology | Point Symbol |

| {Co(TIMB)₂}n | TIMB | 2D sheets forming a 3D supramolecular network | Not specified | Not specified | 2-nodal (3-c)₂(6-c) net | (4³)₂(4⁶·6⁶·8³) |

| {[Co₃(timb)₂(chtc)₂]·6H₂O}n | timb, chtc | 3D | Not specified | Not specified | (3, 4)-connected | (6.8²)₂(6².8⁴)₃(6².8)₂ |

| [Co₃(tib)₂(abdc)₂(ox)]₂·6H₂O | tib, abdc, ox | 3D | Not specified | Not specified | 2D layers pillared by tib | Not specified |

| [Co₃O(tib)(abdc)₂(DMI)]·2DMI·2H₂O | tib, abdc, DMI | 3D | Not specified | Not specified | 2D layers pillared by tib | Not specified |

| {[Co₁/₆(tib)₁/₃]·(O)₁/₃}n | tib | 2D | Not specified | Not specified | (3,6)-connected net | (4³)₂(4⁶·6⁶·8³) |

| [Co(tib)(hip)]n | tib, hip | Not specified | Not specified | Not specified | Not specified | Not specified |

Nickel(II)-Based Frameworks

The use of this compound (tib) and its derivatives in the construction of nickel(II)-based metal-organic frameworks has resulted in structures with interesting dimensionalities and network topologies. The flexibility of the ligand and the coordination preferences of the Ni(II) ion, often in conjunction with co-ligands, play a crucial role in determining the final architecture.

An example of a two-dimensional framework is [Ni₂(5-BrIP)₂(TIB)₂]n , where TIB is 1,3,5-tris(imidazol-1-ylmethyl)benzene and H₂BrIP is 5-Bromo isophthalic acid. rsc.org This compound features a 2D layered structure and demonstrates thermal stability up to 350°C. rsc.org

In a different structural motif, the solvothermal reaction of Ni(II) salts with the tripodal ligand 1,3,5-tris(imidazol-1-yl)benzene (tib) and other ligands has led to the formation of the 2D framework {[Ni₃(tib)₂(H₂O)₁₂]·(SO₄)₃}n . This compound displays a 2D 3-connected (6³) hcb (honeycomb) net. acs.org

The combination of Ni(II) with 1,3,5-tris(1H-pyrazol-3-yl)benzene, a ligand structurally related to tib, and succinic acid under hydrothermal conditions yielded a new coordination polymer, [Ni(H₃tpb)₂(Suc)]n·nH₂O . This compound crystallizes in the monoclinic space group C2/c. nih.gov

Table 2: Structural and Topological Data for Nickel(II)-Based Frameworks with this compound and its Derivatives

| Compound Formula | Ligands | Dimensionality | Crystal System | Space Group | Topology |

| [Ni₂(5-BrIP)₂(TIB)₂]n | TIB, 5-BrIP | 2D | Not specified | Not specified | Layered structure |

| {[Ni₃(tib)₂(H₂O)₁₂]·(SO₄)₃}n | tib | 2D | Not specified | Not specified | 3-connected (6³) hcb net |

| [Ni(H₃tpb)₂(Suc)]n·nH₂O | H₃tpb, Suc | Not specified | Monoclinic | C2/c | Not specified |

Zinc(II)-Based Frameworks

The assembly of zinc(II) ions with this compound (tib) and its derivatives, often in the presence of carboxylate co-ligands, has led to a rich variety of metal-organic frameworks with diverse structures and topologies. The coordination flexibility of the Zn(II) ion, typically tetrahedral or octahedral, allows for the formation of intricate one-, two-, and three-dimensional networks.

Hydrothermal reactions of zinc(II) salts with 1,3,5-tris(imidazol-1-ylmethyl)benzene (L1) and 1,3,5-benzenetricarboxylic acid (H₃BTC) have yielded different structures depending on the reaction temperature. At a lower temperature, [Zn₃(L1)₂(BTC)₂]·6H₂O is formed, which features a three-dimensional (3D) network composed of Zn-BTC³⁻ layers pillared by the L1 ligands. acs.org At a higher temperature, the product is [Zn₃(L1)(BTC)₂] , which also possesses a 3D structure but with a Zn-BTC³⁻ framework and a Zn-L1 chain. acs.org

The introduction of substituted benzenedicarboxylic acids into the Zn(II)-tib system also results in structural diversity. For example, with 2-amino-1,4-benzenedicarboxylic acid (H₂BDC-NH₂), a 3-fold interpenetrated 3D framework with the formula [Zn₅(tib)₂(BDC-NH₂)₄(μ₂-OH)₂]·H₂O has been synthesized under solvothermal conditions.

In another instance, the use of 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) and cyclohexane-1,3,5-tricarboxylate (chtc) as mixed ligands with Zn(II) leads to the formation of a 3D network. In the resulting compound, {[Zn₃(C₁₈H₁₈N₆)₂(C₉H₉O₆)₂]·6H₂O}n , there are two distinct crystallographically independent Zn(II) centers. The cyclohexane-1,3,5-tricarboxylate anions create a 2D layered metal-organic structure, which is then connected by the tripodal timb ligands to form the final 3D architecture. bohrium.com

The reaction of zinc chloride with the tetradentate ligand 1,2-bis{2,6-bis[(1H-imidazol-1-yl)methyl]-4-methylphenoxy}ethane (L1) and terephthalic acid (tp) under hydrothermal conditions produced {[Zn₂(L1)(tp)(formate)₂]·H₂O}n . This compound is a 3D framework with a 2-fold interpenetrated structure, exhibiting a 2-nodal (3,4)-connected fsh-3,4-P2₁/c net with a {8³}₂{8⁵·10} topology. rsc.org

The combination of the flexible tetrakis(imidazol-1-ylmethyl)benzene ligand (L) with 1,3,5-benzenetricarboxylic acid (H₃BTC) and a Zn(II) salt resulted in the 3D structure of [Zn₃(L)(BTC)₂(H₂O)₂]·3H₂O . acs.org In a related system, using 1,3,5-benzenetriacetic acid (H₃BTA) as the co-ligand, the compound [Zn₂(μ₂-OH)(L)₀.₅(BTA)]·H₂O was formed, which displays a 3D structure with a (6³)₂(4²,8⁴)(4,6³,8⁶)₂ topology. acs.org

These examples underscore the remarkable structural control achievable in zinc(II)-based frameworks through the careful selection of imidazole-based ligands, co-ligands, and reaction conditions, leading to a wide array of network dimensionalities and topologies.

Table 3: Structural and Topological Data for Zinc(II)-Based Frameworks with this compound and its Derivatives

| Compound Formula | Ligands | Dimensionality | Crystal System | Space Group | Topology |

| [Zn₃(L1)₂(BTC)₂]·6H₂O | L1, BTC | 3D | Not specified | Not specified | Zn-BTC³⁻ layers pillared by L1 |

| [Zn₃(L1)(BTC)₂] | L1, BTC | 3D | Not specified | Not specified | Zn-BTC³⁻ framework with Zn-L1 chains |

| [Zn₅(tib)₂(BDC-NH₂)₄(μ₂-OH)₂]·H₂O | tib, BDC-NH₂ | 3D (3-fold interpenetrated) | Not specified | Not specified | Not specified |

| {[Zn₃(C₁₈H₁₈N₆)₂(C₉H₉O₆)₂]·6H₂O}n | timb, chtc | 3D | Not specified | Not specified | 2D layers connected by timb |

| {[Zn₂(L1)(tp)(formate)₂]·H₂O}n | L1 (tetradentate), tp, formate | 3D (2-fold interpenetrated) | Not specified | P2₁/c | 2-nodal (3,4)-connected fsh-3,4-P2₁/c net with {8³}₂{8⁵·10} topology |

| [Zn₃(L)(BTC)₂(H₂O)₂]·3H₂O | L (tetrakis-imidazolyl), BTC | 3D | Not specified | Not specified | Not specified |

| [Zn₂(μ₂-OH)(L)₀.₅(BTA)]·H₂O | L (tetrakis-imidazolyl), BTA | 3D | Not specified | Not specified | (6³)₂(4²,8⁴)(4,6³,8⁶)₂ topology |

Manganese(II)-Based Frameworks

The self-assembly of manganese(II) ions with this compound and its derivatives gives rise to a variety of coordination polymers, with structures influenced by the flexibility of the ligand and the presence of co-ligands.

A notable example is the three-dimensional Mn(II) coordination polymer, [Mn(SO₄)(C₁₈H₁₈N₆)(C₂H₆O₂)]n , synthesized using 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb). This compound features two crystallographically independent Mn(II) centers, both with a six-coordinated octahedral geometry. One Mn(II) center is coordinated to four nitrogen atoms from four different timb ligands and two oxygen atoms from two bridging sulfate (B86663) anions. The other Mn(II) center is coordinated to two nitrogen atoms from timb ligands and four oxygen atoms from sulfate anions and ethane-1,2-diol molecules. The timb ligand acts as a bridge between neighboring Mn(II) centers, forming a two-dimensional layered structure. These layers are further connected by sulfate anions, resulting in a 3D structure with a 3,4,6-c topology. Thermogravimetric analysis indicates that this polymer is stable up to 533 K.

When the flexible tripodal ligand 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene (titmb) is reacted with Mn(OAc)₂·4H₂O in the presence of sodium azide (B81097), a novel non-interpenetrating three-dimensional framework, [Mn(titmb)(N₃)₂]·1.5H₂O , is formed. In this structure, the azide ligands connect the Mn(II) atoms in an end-to-end fashion, creating infinite one-dimensional chains. acs.org

Using the same titmb ligand but with potassium oxalate as the co-ligand, a two-dimensional network, [Mn₃(titmb)₂(C₂O₄)₃(H₂O)]·10H₂O , is obtained. acs.org In this case, the oxalate anions link the Mn(II) ions to form one-dimensional chains. acs.org Magnetic studies on both of these compounds revealed antiferromagnetic interactions between the Mn(II) ions. acs.org

These findings demonstrate that the choice of co-ligand (e.g., sulfate, azide, oxalate) plays a critical role in directing the final architecture of manganese(II) frameworks with this compound-type ligands, leading to structures with different dimensionalities and magnetic properties.

Table 4: Structural and Topological Data for Manganese(II)-Based Frameworks with this compound and its Derivatives

| Compound Formula | Ligands | Dimensionality | Crystal System | Space Group | Topology |

| [Mn(SO₄)(C₁₈H₁₈N₆)(C₂H₆O₂)]n | timb, SO₄²⁻, C₂H₆O₂ | 3D | Not specified | Not specified | 3,4,6-c |

| [Mn(titmb)(N₃)₂]·1.5H₂O | titmb, N₃⁻ | 3D | Monoclinic | C2/c | Non-interpenetrating |

| [Mn₃(titmb)₂(C₂O₄)₃(H₂O)]·10H₂O | titmb, C₂O₄²⁻ | 2D | Triclinic | P-1 | 2D network |

Cadmium(II)-Based Frameworks

The coordination chemistry of cadmium(II) with this compound (tib) and its derivatives has been explored, leading to the formation of coordination polymers with varying dimensionalities and structural motifs. The larger ionic radius of Cd(II) compared to first-row transition metals can influence the resulting framework architecture.

A two-dimensional (2D) layered structure is observed in the polymer with the formula {Cd(C₁₈H₁₈N₆)₂}n , where the ligand is 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene. In this compound, the Cd(II) centers adopt a six-coordinated octahedral geometry and are linked by the imidazole ligands. acs.org The 2D layers are further interconnected by hexafluorosilicate (B96646) anions through C—H···F hydrogen-bonding interactions, resulting in a three-dimensional supramolecular network. acs.org

The use of mixed ligands has also been investigated. For example, the reaction of Cd(II) salts with the flexible tripodal ligand 1,3,5-tris(imidazol-1-ylmethyl)benzene (TIB) and the aromatic polycarboxylate ligand 5-Bromo isophthalic acid (H₂BrIP) resulted in the formation of a 2D metal-organic framework, [Cd(5-BrIP)(TIB)]n . acs.org This compound has been characterized by various analytical methods and shows thermal stability up to 350°C. acs.org

In a different system, the reaction involving 1,4-bis[(1H-imidazol-1-yl)methyl]benzene and Cd(II) ions with nitrate (B79036) anions yielded a one-dimensional ladder-like chain structure. However, when 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene was used under similar conditions, it led to the aforementioned 2D layered structure. acs.org

Table 5: Structural and Topological Data for Cadmium(II)-Based Frameworks with this compound and its Derivatives

| Compound Formula | Ligands | Dimensionality | Coordination Geometry of Cd(II) | Key Structural Features |

| {Cd(C₁₈H₁₈N₆)₂}n | 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene | 2D layers forming a 3D supramolecular network | Six-coordinated octahedral | Layers connected by SiF₆²⁻ anions via C—H···F hydrogen bonds. |

| [Cd(5-BrIP)(TIB)]n | 1,3,5-tris(imidazol-1-ylmethyl)benzene (TIB), 5-Bromo isophthalic acid (H₂BrIP) | 2D | Not specified | Thermally stable up to 350°C. |

Silver(I)-Based Frameworks

The reactions of the tripodal ligand 1,3,5-tris(1-imidazolyl)benzene (tib) with silver(I) salts have led to the formation of novel two-dimensional (2D) metal-organic frameworks. The coordination preferences of Ag(I), which often adopts a linear, trigonal, or tetrahedral geometry, play a significant role in the resulting structures.

In one example, the reaction of tib with a silver(I) salt and p-benzenedicarboxylate resulted in the formation of [Ag₂(tib)₂][p-C₆H₄(COO)₂]·H₂O . This compound is a non-interpenetrating framework based on a (6, 3) net. acs.org The Ag(I) atoms in this structure are three-coordinated and planar, and each tib ligand connects three metal atoms. acs.org

Another silver(I)-based framework, [Ag(tib)]ClO₄ , was also synthesized. This compound also forms a non-interpenetrating framework with a (6, 3) net topology. acs.org Similar to the previous example, the Ag(I) centers are three-coordinated and planar, with each tib ligand bridging three silver ions. acs.org

These findings indicate that the 1,3,5-tris(1-imidazolyl)benzene ligand effectively facilitates the formation of 2D networks with silver(I), where the tripodal nature of the ligand and the coordination geometry of the metal ion lead to specific and predictable network topologies.

Table 6: Structural and Topological Data for Silver(I)-Based Frameworks with this compound

| Compound Formula | Ligands | Dimensionality | Crystal System | Space Group | Topology |

| [Ag₂(tib)₂][p-C₆H₄(COO)₂]·H₂O | tib, p-benzenedicarboxylate | 2D | Monoclinic | C2/c | (6, 3) net |

| [Ag(tib)]ClO₄ | tib | 2D | Orthorhombic | P2₁2₁2₁ | (6, 3) net |

Functional Applications of 1,3,5 Tri 1h Imidazol 1 Yl Benzene Based Materials

Catalysis

The compound 1,3,5-tri(1H-imidazol-1-yl)benzene, often abbreviated as TIB, serves as a highly effective ligand in a variety of catalytic processes. chemimpex.com Its unique architecture allows for the enhancement of reaction rates and selectivity in numerous organic transformations by stabilizing metal centers and facilitating crucial electron transfer steps.

Heterogeneous Catalysis within MOF/CP Structures

The primary catalytic applications of this compound are realized when it is incorporated as an organic linker into the structure of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). researchgate.net These crystalline materials, with their high porosity and tunable properties, provide a solid support for catalytic active sites, enabling their use as heterogeneous catalysts. d-nb.inforesearchgate.net The rigid and tripodal geometry of the TIB ligand is instrumental in forming stable, porous frameworks with various metal ions. rsc.org

The use of TIB and its derivatives in constructing MOFs has been widely explored. For instance, two-dimensional and three-dimensional frameworks have been successfully synthesized using TIB in conjunction with metal ions like Ni(II) and Zn(II). The resulting MOFs can exhibit diverse structural topologies, from one-dimensional chains to complex three-dimensional networks, depending on the choice of metal and auxiliary ligands. researchgate.net These materials often demonstrate significant thermal stability, a crucial property for heterogeneous catalysts. researchgate.net

A notable example involves the hydrothermal synthesis of two new MOFs, {[Cu3(timb)2(chtc)2]·14H2O}n and {[Co3(timb)2(chtc)2]·6H2O}n, using a derivative, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb), and cyclohexane-1,3,5-tricarboxylic acid. tandfonline.combohrium.com In these structures, the timb ligand bridges neighboring metal centers, contributing to the formation of extended one-dimensional knotted chains and two-dimensional layered structures. tandfonline.combohrium.com The porosity of these frameworks allows for the encapsulation of guest molecules, which is a key feature for their catalytic function. tandfonline.com

The table below summarizes the structural features of some MOFs constructed using TIB and its derivatives.

| Metal Ion | Co-ligand | Resulting Structure | Dimensionality | Reference |

| Cu(II) | Cyclohexane-1,3,5-tricarboxylic acid | Knotted chains forming a 2D layered structure | 2D | tandfonline.combohrium.com |

| Co(II) | Cyclohexane-1,3,5-tricarboxylic acid | 2D sheets bridged into a 3D framework | 3D | tandfonline.combohrium.com |

| Co(II) | 5-amino-1,3-benzenedicarboxylate, oxalate (B1200264) | 2D layers pillared into a 3D porous framework | 3D | rsc.org |

| Zn(II) | 1,4-naphthalene dicarboxylic acid | 1D ribbon-like chains forming a 3D framework | 3D | rsc.org |

Catalytic Activity in Organic Transformations

Materials based on this compound have demonstrated significant catalytic activity in a range of organic transformations. The presence of the imidazole (B134444) groups is crucial, as they can coordinate with metal ions to create active catalytic sites.

One of the notable applications of TIB-based materials is in the catalysis of CO2 cycloaddition reactions. For example, imidazolium (B1220033) polymers derived from 1,3,5-tris((1H-imidazol-1-yl)methyl)benzene have shown considerable activity in the conversion of CO2, achieving a 53% conversion at 10 bar of CO2 pressure. This catalytic efficiency is attributed to the presence of hydrogen-bonding urea (B33335) side groups which facilitate the reaction. Furthermore, MOFs constructed from a related linker, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), have been investigated for their CO2 adsorption capabilities, a prerequisite for catalytic conversion. A copper-based TIBM-MOF exhibited a significant CO2 uptake of 3.60 mmol/g at 1 bar and 298 K, which is linked to the presence of open Cu sites. mdpi.com

The catalytic utility of this compound extends to oxidation reactions. While specific examples directly utilizing the parent TIB ligand are not extensively detailed in the provided search results, the general principle of using ligands to stabilize metal centers for oxidation catalysis is well-established. The imidazole moieties can modulate the redox potential of the coordinated metal ion, thereby influencing its catalytic activity in oxidation processes.

Similarly, TIB-based materials are expected to be active in reduction catalysis. The ability of the ligand to stabilize various oxidation states of a metal center is a key factor in facilitating reduction reactions. The electron-donating nature of the imidazole rings can enhance the catalytic performance of the metal center in hydrogenation and other reduction processes.

Electrocatalytic Properties

While the primary focus of the provided information is on heterogeneous and organic catalysis, there are indications of the potential for electrocatalytic applications. The use of this compound in the fabrication of sensors and electrodes suggests its role in improving the efficiency of energy storage devices. chemimpex.com The inherent electronic properties of the compound and its ability to form stable, conductive frameworks when coordinated with metal ions are likely contributors to its electrocatalytic potential. chemimpex.com

Oxygen Evolution Reaction (OER)

Currently, there is a lack of available scientific literature describing the specific application of materials based on this compound in the oxygen evolution reaction (OER). While the imidazole groups can coordinate with various metal ions, and such complexes are often studied for catalytic activities, specific research detailing their performance as OER electrocatalysts is not prominently reported.

Photocatalytic Degradation of Organic Dyes

Metal-organic frameworks (MOFs) incorporating this compound or its derivatives have demonstrated potential as photocatalysts for the degradation of organic pollutants in water. bucea.edu.cnnih.gov The semiconducting properties of these materials, combined with their high surface area and tunable structures, make them effective in breaking down dye molecules under light irradiation. bucea.edu.cnnih.gov

Gas Adsorption and Separation

The porous nature of MOFs constructed with this compound and its analogues makes them excellent candidates for gas adsorption and separation applications. chemimpex.com The ability to tune the pore size and surface chemistry of these materials allows for the selective capture of specific gases. mdpi.comresearchgate.net

Carbon Dioxide (CO2) Capture and Selectivity

A significant area of research has focused on the use of MOFs based on a derivative, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), for carbon dioxide capture. mdpi.comresearchgate.net Studies have shown that by varying the metal center in these MOFs, the CO2 adsorption capacity and selectivity can be tailored. For instance, a copper-based TIBM-MOF (TIBM-Cu) has demonstrated superior CO2 adsorption compared to its chromium (TIBM-Cr) and aluminum (TIBM-Al) counterparts, which is attributed to the presence of open metal sites. mdpi.comresearchgate.net

The selectivity of these MOFs for CO2 over other gases, such as nitrogen, is a critical factor for practical applications in post-combustion carbon capture. The TIBM-Cu MOF has shown a high selectivity for CO2/N2, making it a promising material for this purpose. mdpi.comresearchgate.net

| Material | CO₂ Adsorption Capacity (mmol/g) at 298 K, 1 bar | CO₂/N₂ Selectivity |

|---|---|---|

| TIBM-Cu | 3.60 | 53 |

| TIBM-Al | 2.1 | 35 |

| TIBM-Cr | 1.6 | 10 |

Nitrogen (N2) Adsorption

The nitrogen adsorption properties of this compound-based MOFs are also of interest, primarily for determining the surface area and pore characteristics of the materials. rsc.org While the selective adsorption of N2 is not the primary goal in the context of CO2 capture, understanding N2 adsorption is crucial for evaluating the selectivity of the MOF. mdpi.comresearchgate.net The N2 adsorption isotherms for materials like the TIBM-MOFs are typically measured at 77 K and show significantly lower uptake compared to CO2 at higher temperatures, which confirms the selective nature of the CO2 adsorption. researchgate.net

Sensing Applications

The unique electronic and structural properties of materials derived from this compound have led to their exploration in the field of chemical sensing. chemimpex.com Their ability to interact with various molecules and signal these interactions through changes in their physical properties, such as fluorescence, is the basis for these applications.

Fluorescence-Based Sensing Mechanisms

MOFs and other coordination polymers based on this compound and its derivatives can exhibit strong fluorescence, which can be quenched or enhanced in the presence of specific analytes. rsc.orgresearchgate.netnih.gov This phenomenon forms the basis of fluorescence-based sensing. The π-electron-rich nature of the aromatic rings in the ligand can lead to interactions with electron-deficient molecules, such as nitroaromatic compounds, which are common components of explosives. rsc.orgresearchgate.net

The sensing mechanism often involves a process known as fluorescence quenching, where the analyte molecule interacts with the excited state of the fluorescent MOF, causing a decrease in the fluorescence intensity. rsc.orgresearchgate.net This change in fluorescence can be measured to detect the presence and concentration of the target analyte. For example, some zinc-based MOFs have been shown to be effective in the selective detection of nitroaromatic explosives through this mechanism. rsc.org Additionally, the quenching of fluorescence has been observed in the presence of other molecules like ketones, indicating the potential for broader sensing applications. researchgate.net

Development of Sensors and Electrodes

Materials derived from this compound (TIB) are utilized in the fabrication of specialized sensors and electrodes. The nitrogen-rich imidazole rings are effective at coordinating with metal ions, a property that is harnessed to create sensitive detection systems.

A notable example is a zinc(II) complex incorporating a TIB derivative, which has been demonstrated to function as a fluorescent sensor for acetone (B3395972). This sensor operates on the principle of fluorescence quenching, where the presence of acetone interacts with the complex, causing a measurable decrease in its light emission. This system can achieve a high quenching efficiency of 90% within 30 seconds. The sensing mechanism is attributed to interactions with the electron-deficient carbonyl group of acetone.

Furthermore, a related compound, 1,3,5-Tris[(imidazolyl)methyl]benzene, while not luminescent itself, is a precursor to materials with significant potential for electrochemical sensors. It can be used to form ionic liquids that exhibit high ionic conductivity, in the range of 10⁻³ S/cm, a critical property for efficient electrochemical devices. The conductive nature of these materials also makes them suitable for enhancing the performance of energy storage devices such as supercapacitors.

Organic Electronics

The electronic properties of this compound and its derivatives make them promising candidates for use in organic electronic devices. chemimpex.com Their structural and electronic tunability allows for their incorporation into components that improve device efficiency and stability. chemimpex.com

In the field of OLEDs, a derivative of TIB, 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), is a widely recognized and utilized material. TPBi serves as an effective electron transporter and a host material for both fluorescent and phosphorescent emitters. tandfonline.com Its utility stems from its high electron mobility (approximately 10⁻⁵ cm² V⁻¹ s⁻¹) and a large highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy gap of about 3.5 eV. tandfonline.com This large energy gap is crucial for confining charge carriers and excitons within the emissive layer (EML) of the OLED, preventing energy loss and enhancing efficiency. tandfonline.com

Researchers have functionalized the TPBi core with hole-transporting moieties like carbazole (B46965) (Cz) and diphenylamine (B1679370) to create bipolar host materials. These modified hosts, such as TPBI-Cz, have been used to fabricate highly efficient green phosphorescent OLEDs (PhOLEDs), as detailed in the table below.

Table 1: Performance of Green PhOLEDs Using TPBI-Based Host Material

| Host Material | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) |

| TPBI-Cz | 48 | 46 |

| TPBI-Da | 60 | 70 |

Data sourced from a study on TPBI core functionalized with hole-transporting moieties. tandfonline.com

The application of this compound has also shown promise in the development of organic photovoltaic cells. chemimpex.com Its inherent electronic properties are suggested to contribute to improved efficiency and operational stability in these solar energy conversion devices. chemimpex.com While specific performance data is emerging, the compound's structural versatility makes it a point of interest for ongoing research aimed at developing next-generation OPV materials.

Nanotechnology Applications

The rigid, tripodal structure of this compound makes it an excellent building block, or linker, for the bottom-up synthesis of nanostructured materials, particularly metal-organic frameworks (MOFs). chemimpex.com

This compound and its derivatives are extensively used as organic linkers to construct MOFs. chemimpex.combohrium.com These crystalline materials consist of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous networks.

For instance, the ligand 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) has been used in the hydrothermal synthesis of novel MOFs with copper (CuII) and cobalt (CoII) metal centers. bohrium.comtandfonline.com In one case, 'timb' was combined with cyclohexane-1,3,5-tricarboxylic acid to create a cobalt-based MOF with a porous three-dimensional framework. bohrium.com

Similarly, the benzimidazole (B57391) analogue, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), has been employed to synthesize a series of MOFs with different metal ions (Copper, Chromium, and Aluminum) through a solvothermal process. mdpi.com The choice of metal ion was found to significantly influence the morphology and properties of the resulting nanomaterial, yielding structures with varying surface areas and pore sizes. mdpi.com

The porous nature and high surface area of MOFs synthesized from TIB-based linkers make them highly effective for environmental applications, such as the capture of greenhouse gases.

MOFs created with the 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) linker have been specifically investigated for their ability to adsorb carbon dioxide (CO₂). mdpi.com The performance of these MOFs is dependent on the metal center used in their synthesis. mdpi.com A study comparing TIBM-based MOFs with copper, aluminum, and chromium centers revealed that the copper-based MOF (TIBM-Cu) exhibited superior CO₂ capture performance at 298 K and 1 bar. mdpi.comunist.ac.kr This enhanced capacity is attributed to the presence of open copper sites and an ideal pore size that allows for selective CO₂ adsorption. mdpi.comunist.ac.kr The selectivity for CO₂ over nitrogen (N₂) is also a key factor for post-combustion capture applications. mdpi.com

Table 2: CO₂ Adsorption and Selectivity of TIBM-Based MOFs

| MOF Material | Metal Center | CO₂ Adsorption Capacity (mmol/g) | CO₂/N₂ Selectivity |

| TIBM-Cu | Copper (Cu) | 3.60 | 53 |

| TIBM-Al | Aluminum (Al) | 2.10 | 35 |

| TIBM-Cr | Chromium (Cr) | 1.60 | 10 |

Data obtained at 298 K and 1 bar. mdpi.comunist.ac.kr

Beyond gas capture, the imidazole groups in TIB-based materials can chelate heavy metal ions, suggesting their potential use in sequestering pollutants like lead (Pb²⁺) from contaminated water.

Biomedical Research and Drug Delivery

The compound this compound is a versatile molecule that has garnered significant attention in biomedical research, particularly for its application in creating advanced drug delivery systems. chemimpex.com Its unique molecular architecture, featuring three imidazole rings attached to a central benzene (B151609) core, provides remarkable coordination capabilities with metal ions. This characteristic is fundamental to its use in constructing sophisticated materials like Metal-Organic Frameworks (MOFs). chemimpex.com These materials are explored for their potential in medicine due to their structural integrity and biocompatibility, which are critical for facilitating the targeted release of therapeutic agents. chemimpex.com The imidazole groups are key to its function, enabling interactions with various biological molecules and forming the basis for novel therapeutic strategies.

The primary mechanism behind the biomedical potential of this compound lies in its exceptional ability to act as a ligand, forming stable complexes with a variety of transition metals. chemimpex.com The nitrogen atoms within the imidazole rings readily coordinate with metal ions, creating coordination compounds with unique biochemical properties. This interaction allows for the development of metal-based drugs where the coordinated metal center can modulate the activity of enzymes or other protein targets.

The resulting metal-organic frameworks (MOFs) or discrete molecular complexes are investigated as platforms for new therapeutic agents. chemimpex.com The choice of the metal ion and any additional ligands can finely tune the structure and, consequently, the biological activity of the final compound, potentially enhancing therapeutic efficacy against various diseases. Research has demonstrated that the stability of these metal complexes is crucial for their application in biological systems.

Table 1: Research Findings on Metal-Based Complexes

| Metal Ion | Associated Compound/Framework | Research Focus/Potential Application | Key Structural Feature | Reference |

|---|---|---|---|---|

| Transition Metals (General) | Metal-Organic Frameworks (MOFs) | Development of advanced materials for drug delivery and catalysis. | Stable complex formation enhances structural integrity and utility. | chemimpex.com |

| Copper(II) | {[Cu3(timb)2(chtc)2]·14H2O}n | Formation of 2D layered structures with potential for hosting guest molecules. | Coordination with timb and cyclohexane-1,3,5-tricarboxylate ligands. | bohrium.com |

| Cobalt(II) | {[Co3(timb)2(chtc)2]·6H2O}n | Creation of porous 3D frameworks. | Bridging of Co(II) centers by timb ligands forms a porous structure. | bohrium.com |

| Zinc(II) | [Zn3I2(tib)2(napdc)2]·2DMI·2H2O | Development of 3D porous frameworks. | Pillared-layer framework formed by tib and dicarboxylate ligands. | rsc.org |

Materials derived from this compound, especially MOFs, show significant promise for facilitating the targeted and controlled release of therapeutic agents. chemimpex.com The inherent porosity and tunable structure of these frameworks allow them to encapsulate drug molecules effectively. The release of these encapsulated agents can be triggered by specific environmental stimuli.

Preliminary research suggests that the coordination bonds between the imidazole ligand and metal ions can be responsive to changes in pH. This pH-responsive behavior is a critical mechanism for targeted drug delivery. For instance, a drug-loaded MOF could remain stable in the neutral pH of the bloodstream but disassemble and release its therapeutic payload in the acidic microenvironment characteristic of tumor tissues or specific cellular compartments. This approach minimizes off-target effects and enhances the concentration of the drug at the desired site of action.

Table 2: Mechanisms for Targeted Release

| Release Mechanism | Description | Potential Advantage | Reference |

|---|---|---|---|

| pH-Responsive Coordination | The stability of the metal-ligand bond is sensitive to pH changes, allowing for the framework to disassemble and release its cargo in specific acidic environments (e.g., tumors, endosomes). | Enables site-specific drug delivery, reducing systemic toxicity. | |

| Controlled Encapsulation | The porous nature and high surface area of MOFs allow for the physical trapping of therapeutic agents. | Protects the drug from degradation and allows for a sustained release profile. |

The utility of this compound in biomedical applications also stems from its capacity to interact with biological molecules, a property that is crucial for drug design. chemimpex.com The imidazole groups, which are prevalent in biological systems (e.g., in the amino acid histidine), can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. rsc.orgrsc.org

These interactions are fundamental for the recognition and binding of the compound or its metal complexes to specific biological targets like proteins and enzymes. By modulating the activity of these biomolecules, materials based on this compound can influence biochemical pathways relevant to disease processes. For example, DFT calculations on related MOFs have shown that π-conjugated rings within the framework can serve as primary adsorption sites for unsaturated molecules through π-π interactions, a principle that can extend to interactions with biological structures. rsc.org

Table 3: Interactions with Biomolecules

| Type of Interaction | Interacting Moiety | Biological Significance | Reference |

|---|---|---|---|

| Metal Coordination | Imidazole nitrogen atoms | Forms stable complexes that can modulate the activity of metalloenzymes or other proteins. | |

| π-π Interactions | Benzene and imidazole rings | Contributes to binding with aromatic residues in proteins or DNA, potentially influencing their function. | rsc.org |

| Target Binding | Overall molecular structure | The compound's structure can be tailored to fit into the active sites of specific enzymes or receptors, making it a candidate for drug development. | chemimpex.com |